

Purity standards for 4- [(Carboxymethyl)amino]benzoic acid

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Compound of Interest

Compound Name: 4-[(Carboxymethyl)amino]benzoic acid

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An In-Depth Technical Guide to the Purity Standards of **4-[(Carboxymethyl)amino]benzoic Acid**

Abstract

This technical guide provides a comprehensive overview of the purity standards and analytical methodologies for **4-[(Carboxymethyl)amino]benzoic acid**. While specific pharmacopeial monographs for this compound are not readily available, this document establishes a robust framework for its quality control by leveraging established standards for the structurally related compound, 4-aminobenzoic acid (PABA), and adhering to general principles of impurity profiling as mandated by regulatory bodies. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, analysis, and formulation of **4-[(Carboxymethyl)amino]benzoic acid**, ensuring a high degree of scientific integrity and regulatory compliance.

Introduction: The Criticality of Purity

4-[(Carboxymethyl)amino]benzoic acid, a derivative of 4-aminobenzoic acid, is a molecule of interest in pharmaceutical and chemical research. As with any active pharmaceutical ingredient (API) or key intermediate, its purity is a critical quality attribute that directly impacts safety and efficacy. Impurities can arise from the manufacturing process, degradation, or storage and may possess undesirable pharmacological or toxicological properties.^{[1][2][3]} Therefore, stringent control and comprehensive analysis of impurities are paramount.

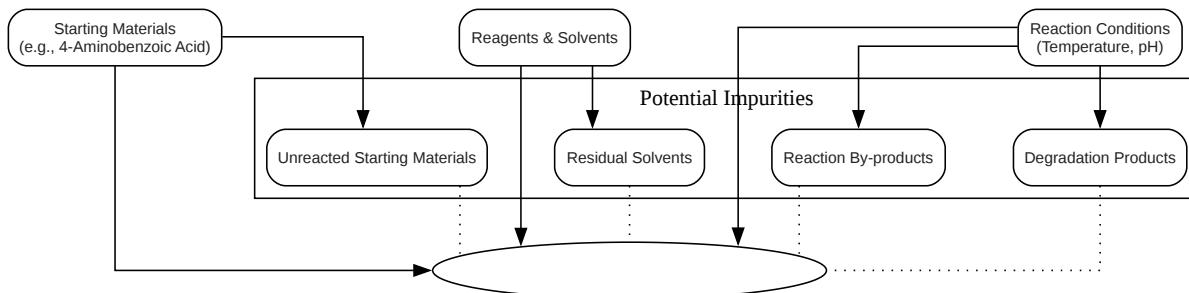
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the International Council for Harmonisation (ICH) guidelines (Q3A/B/C), mandate the identification, qualification, and control of impurities in drug substances and products.^[1] This guide provides the scientific rationale and practical methodologies to meet these exacting standards for **4-[(Carboxymethyl)amino]benzoic acid**.

Potential Impurity Profile

The impurity profile of **4-[(Carboxymethyl)amino]benzoic acid** is intrinsically linked to its synthetic route. While various synthetic methods exist for related aminobenzoic acids^{[4][5][6]}
^[7], a common pathway may involve the reaction of 4-aminobenzoic acid with a carboxymethylating agent. Based on this, potential impurities can be categorized as follows:

- Starting Materials: Unreacted 4-aminobenzoic acid and the carboxymethylating agent.
- By-products: Molecules formed through side reactions, such as the dialkylated product, 4-[(dicarboxymethyl)amino]benzoic acid.
- Intermediates: Incomplete reaction products.
- Degradation Products: Impurities formed due to exposure to light, heat, or oxidative conditions.
- Residual Solvents: Solvents used during synthesis and purification.

The following diagram illustrates the potential sources of impurities in the synthesis of **4-[(Carboxymethyl)amino]benzoic acid**.



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Caption: Potential Sources of Impurities in API Synthesis.

Analytical Methods for Purity Assessment

A multi-faceted analytical approach is necessary to comprehensively assess the purity of **4-[(Carboxymethyl)amino]benzoic acid**.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for purity determination due to its high resolution and sensitivity.[\[1\]](#)[\[2\]](#)

3.1.1. Reversed-Phase HPLC (RP-HPLC) with UV Detection

This is the most common method for analyzing non-volatile organic impurities.

- Principle: The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
- Methodology Rationale: A gradient elution is often employed to resolve impurities with a wide range of polarities. The choice of mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is critical for achieving optimal separation.[\[8\]](#) The pH of the aqueous phase should be controlled to ensure the consistent ionization state

of the acidic and basic functional groups in the analyte and impurities. UV detection is suitable due to the chromophoric nature of the benzoic acid ring.

Experimental Protocol: RP-HPLC for Impurity Profiling

- Column: C18, 250 mm x 4.6 mm, 5 μ m particle size.
- Mobile Phase A: 0.1% Phosphoric acid in water.
- Mobile Phase B: Acetonitrile.
- Gradient:
 - 0-5 min: 5% B
 - 5-25 min: 5% to 95% B
 - 25-30 min: 95% B
 - 30.1-35 min: 5% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of mobile phases A and B) to a concentration of approximately 1 mg/mL.

3.1.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

For the identification and characterization of unknown impurities, coupling HPLC with a mass spectrometer is essential.[\[9\]](#)

- Principle: LC-MS provides mass-to-charge ratio (m/z) information for each separated component, enabling the determination of their molecular weights and elemental

compositions (with high-resolution MS). Fragmentation patterns (MS/MS) can elucidate the chemical structure.

- Causality: This technique is indispensable for definitively identifying process-related impurities and degradation products, which is a regulatory expectation.[9]

Spectroscopic Methods

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure and can be used for quantitative analysis (qNMR). ^1H and ^{13}C NMR are used to confirm the identity of the main component and to identify and quantify impurities without the need for reference standards for each impurity.

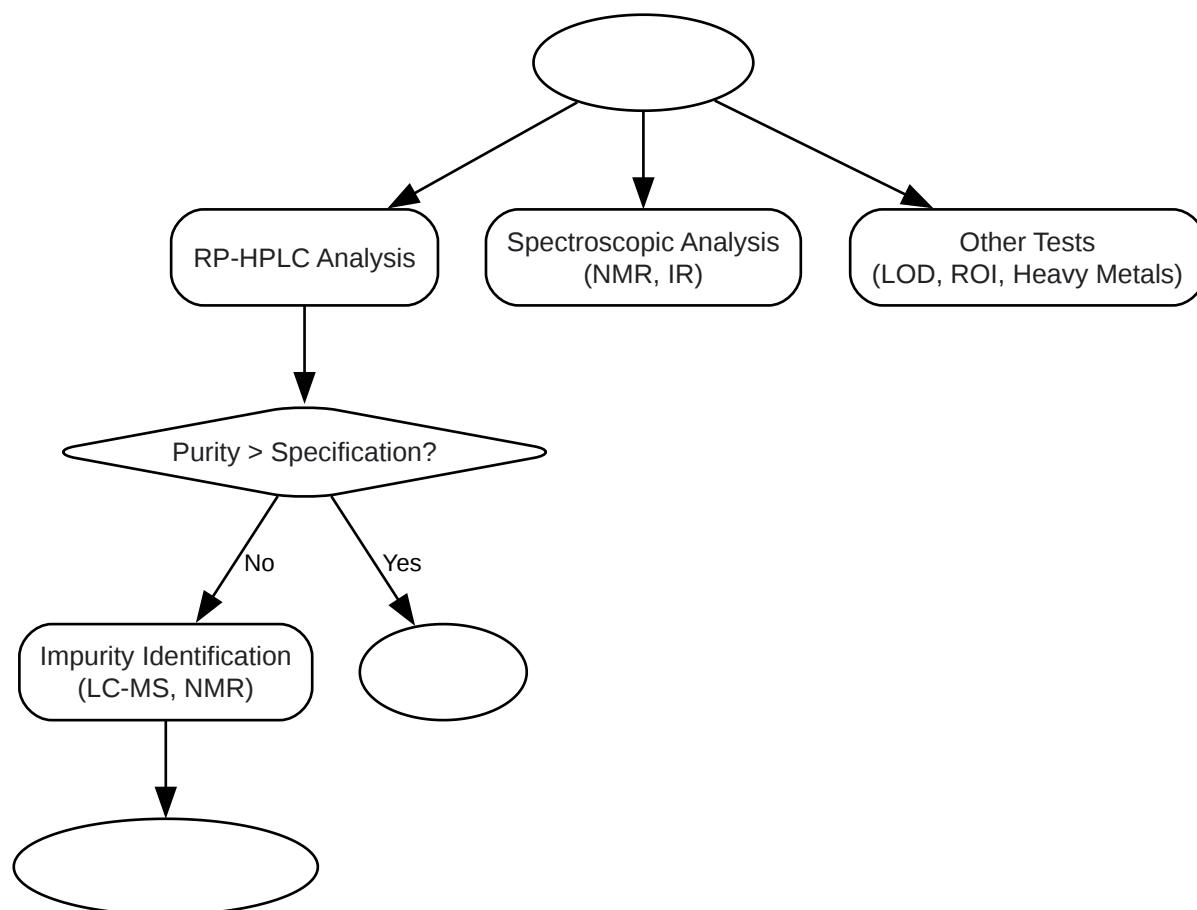
3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for the identification of the API and for detecting the presence of functional groups that may not be present in the desired molecule. A comparison of the sample's IR spectrum with that of a reference standard is a common identification test in pharmacopeias.[10]

Other Techniques

- Loss on Drying: This test determines the percentage of volatile matter (primarily water) and is a standard pharmacopeial test.[10]
- Residue on Ignition/Sulphated Ash: This test measures the amount of inorganic impurities. [10]
- Heavy Metals: Limits for heavy metal impurities are critical for safety and are typically determined by atomic absorption spectroscopy or inductively coupled plasma-mass spectrometry (ICP-MS).[10]

The following diagram illustrates a logical workflow for the purity assessment of **4-[(Carboxymethyl)amino]benzoic acid**.



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Caption: Analytical Workflow for Purity Assessment.

Purity Specifications

In the absence of a specific monograph, the purity specifications for **4-[(Carboxymethyl)amino]benzoic acid** should be established based on the principles outlined in ICH Q6A and by referencing the specifications for 4-aminobenzoic acid in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).[\[10\]](#)[\[11\]](#)[\[12\]](#)

Test	Acceptance Criteria (Recommended)	Reference Method
Assay	98.5% - 101.5% (on dried basis)	HPLC
Identification	Corresponds to the reference standard	IR, HPLC (retention time)
Appearance	White to off-white crystalline powder	Visual
Loss on Drying	≤ 0.5%	USP <731>
Residue on Ignition	≤ 0.1%	USP <281>
Heavy Metals	≤ 10 ppm	USP <231>
Individual Unknown Impurity	≤ 0.10%	HPLC
Total Impurities	≤ 0.5%	HPLC
Residual Solvents	Meets USP <467> requirements	Gas Chromatography (GC)

Note: These are recommended specifications and should be justified with batch data and stability studies.

Conclusion

Ensuring the purity of **4-[(Carboxymethyl)amino]benzoic acid** is a fundamental requirement for its use in research and development. This guide has outlined a comprehensive strategy for establishing purity standards and implementing a robust analytical control strategy. By integrating chromatographic and spectroscopic techniques and adhering to the principles of regulatory guidelines, a consistent and high-quality supply of this compound can be assured. The self-validating nature of combining orthogonal analytical techniques provides a high degree of confidence in the reported purity.

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